kayeassamin B

Description

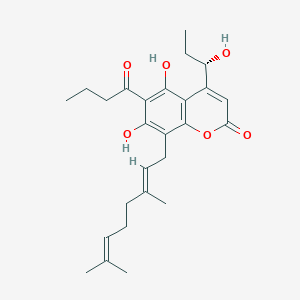

Structure

3D Structure

Properties

Molecular Formula |

C26H34O6 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

6-butanoyl-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-4-[(1S)-1-hydroxypropyl]chromen-2-one |

InChI |

InChI=1S/C26H34O6/c1-6-9-20(28)23-24(30)17(13-12-16(5)11-8-10-15(3)4)26-22(25(23)31)18(19(27)7-2)14-21(29)32-26/h10,12,14,19,27,30-31H,6-9,11,13H2,1-5H3/b16-12+/t19-/m0/s1 |

InChI Key |

CVXJMIXOZUDJBC-BAILOTOSSA-N |

Isomeric SMILES |

CCCC(=O)C1=C(C2=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)OC(=O)C=C2[C@H](CC)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C2=C(C(=C1O)CC=C(C)CCC=C(C)C)OC(=O)C=C2C(CC)O)O |

Synonyms |

kayeassamin B |

Origin of Product |

United States |

Structural Elucidation Methodologies for Kayeassamin B and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for delineating the carbon-hydrogen framework of kayeassamin B. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity of atoms within the molecule is painstakingly pieced together.

¹H-NMR spectroscopy provides information on the chemical environment of protons, their multiplicities (splitting patterns), and coupling constants, revealing adjacent proton relationships. For instance, in analogues like kayeassamin I, characteristic signals for olefinic protons, aromatic protons, and protons on substituted side chains are observed. frontiersin.org

¹³C-NMR spectroscopy , often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number and type of carbon atoms (methyl, methylene (B1212753), methine, and quaternary carbons). The chemical shifts of these carbons are indicative of their bonding environment, such as the characteristic downfield shifts for carbonyl carbons in the lactone ring and keto groups.

2D-NMR techniques are indispensable for establishing the final structure.

Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, allowing for the tracing of spin systems throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for connecting fragments of the molecule by identifying long-range (2-3 bond) correlations between protons and carbons. These correlations are vital for placing substituents, such as prenyl or geranyl groups, onto the main coumarin (B35378) scaffold.

The comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals, thereby constructing the gross structure of this compound.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Kayeassamin Analogue (Kayeassamin I)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 2 | 161.0 | - |

| 3 | 110.1 | 6.61 (s) |

| 4 | 157.9 | - |

| 4a | 102.7 | - |

| 5 | 156.4 | - |

| 6 | 98.4 | - |

| 7 | 163.7 | 14.47 (s, 7-OH) |

| 8 | 106.4 | - |

| 8a | 156.1 | - |

| 1' | 39.8 | 5.43 (br t, 8.0) |

| 2' | 208.9 | - |

| 3' | 48.9 | 3.55 (dd, 8.0, 8.0) |

| 4' | 26.6 | 2.05 (m) |

| 5' | 118.8 | 5.06 (qt, 0.9, 7.1) |

| 6' | 132.0 | - |

| 7' | 25.7 | 1.68 (s) |

| 8' | 17.7 | 1.60 (s) |

| 1'' | 22.0 | 3.48 (d, 7.1) |

| 2'' | 86.8 | - |

| 3'' | 120.4 | 5.55 (d, 10.2) |

| 4'' | 142.1 | 6.79 (d, 10.2) |

| 5'' | 133.4 | - |

| 6'' | 25.7 | 1.83 (s) |

| 7'' | 18.3 | 1.80 (s) |

| 8'' | 21.2 | 1.25 (s) |

| 9'' | 21.2 | 1.25 (s) |

| OMe-5 | 55.8 | 3.82 (s) |

Data obtained for a mixture of 3''R and 3''S isomers of kayeassamin I in CDCl₃. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of the parent ion, which is crucial for determining the molecular formula of this compound. Techniques such as Electrospray Ionization (ESI) are often used. nih.gov For example, the negative-ion HRESIMS of kayeassamin I showed a molecular ion peak [M-H]⁻ at m/z 439.2116, which corresponds to the molecular formula C₂₆H₃₀O₆ (calculated as 439.2115). nih.gov This high degree of accuracy allows for the confident assignment of the elemental composition, a critical step in structural elucidation.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The analysis of the resulting fragment ions provides valuable information about the different structural motifs within the molecule, helping to confirm the connectivity established by NMR spectroscopy.

Interactive Data Table: HRMS Data for a Kayeassamin Analogue

| Compound | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| Kayeassamin I | Negative-ion ESI | 439.2116 [M-H]⁻ | 439.2115 | C₂₆H₃₀O₆ |

Spectroscopic Approaches for Stereochemical Determination (e.g., Chiroptical Methods for Stereoisomers)

Many natural products, including this compound, contain stereocenters, which are specific three-dimensional arrangements of atoms. Determining the absolute configuration of these centers is a challenging but essential aspect of structural elucidation. Chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light, are frequently employed.

Circular Dichroism (CD) spectroscopy is a key technique in this regard. The experimental CD spectrum, with its characteristic positive and negative Cotton effects, is compared with theoretical spectra calculated for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. This has been successfully applied to determine the stereochemistry of various complex coumarins.

In the case of some analogues like kayeassamin I, the compound is isolated as an inseparable mixture of stereoisomers (e.g., at the 3''-position), which can complicate the analysis of chiroptical data. frontiersin.org

Single-Crystal X-ray Diffraction Analysis (if applicable)

The gold standard for structural elucidation is single-crystal X-ray diffraction . This technique can provide an unambiguous determination of the complete molecular structure, including the absolute stereochemistry, by mapping the electron density of a crystalline sample. researchgate.netnih.gov

For a successful X-ray diffraction analysis, the compound must first be crystallized into a single crystal of sufficient quality. If a suitable crystal of this compound can be obtained, this method would definitively confirm the structure elucidated by spectroscopic means and provide precise bond lengths and angles. researchgate.netnih.gov While not always achievable for complex natural products that may be difficult to crystallize, it remains the ultimate proof of structure. The applicability of this method to this compound is contingent upon the successful growth of a suitable single crystal.

Synthetic Chemistry Approaches Towards Kayeassamin B and Its Derivatives

Total Synthesis Strategies for the Kayeassamin B Core Structure (Theoretical and Experimental)

While a formal total synthesis of this compound has not yet been reported in the literature, the synthesis of structurally related complex coumarins provides a blueprint for potential synthetic routes. These approaches can be categorized into convergent and linear strategies, often employing key bond-forming reactions to assemble the coumarin (B35378) core and append the characteristic terpenoid side chain.

Theoretical Convergent Approach: A plausible convergent strategy for this compound would involve the separate synthesis of a functionalized coumarin core and the terpenoid side chain, followed by their coupling.

Synthesis of the Coumarin Core: The coumarin nucleus could be assembled through well-established methodologies such as the Pechmann, Perkin, or Knoevenagel condensations. uva.esmdpi.com For a molecule as substituted as this compound, a Pechmann condensation of a suitably substituted phenol (B47542) with a β-ketoester under acidic conditions would be a viable starting point. mdpi.com Alternatively, a Knoevenagel condensation between a salicylaldehyde (B1680747) derivative and a malonic acid derivative could be employed. researchgate.net

Synthesis of the Terpenoid Side Chain: The geranyl-derived side chain could be synthesized using standard methods of terpene chemistry, involving the iterative addition of isoprene (B109036) units. nih.gov This could be achieved through the coupling of smaller building blocks via Wittig-type reactions or Grignard additions.

Coupling Strategy: The final key step would be the C-alkylation of the coumarin nucleus with a reactive form of the terpenoid side chain, such as a geranyl bromide, under basic conditions. This strategy has been successfully used in the synthesis of other prenylated coumarins.

Experimental Approaches Based on Analogous Syntheses: The total syntheses of other complex coumarins, such as the mammeasins and schweinfurthin analogues, offer valuable experimental insights. acs.orgmdpi.comresearchgate.net For instance, the synthesis of a schweinfurthin F analogue utilized a Knoevenagel condensation to form the coumarin ring system after the elaboration of a complex side chain. acs.org In the synthesis of mammeasins C and D, a Friedel-Crafts acylation followed by an intramolecular conjugate addition was used to construct a key intermediate. researchgate.net These examples highlight the array of reactions available for the construction of the this compound framework.

A potential linear approach could involve building the terpenoid side chain directly onto a pre-formed coumarin scaffold through a series of alkylation and functional group interconversion steps. However, this approach may be less efficient and pose challenges in controlling regioselectivity.

Table 1: Key Reactions in Theoretical and Analogous Syntheses of Complex Coumarins

| Reaction Type | Description | Relevance to this compound Synthesis |

| Pechmann Condensation | Condensation of a phenol with a β-ketoester in the presence of an acid catalyst to form a coumarin. mdpi.com | A primary method for constructing the coumarin core. |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene (B1212753) compound to form a C=C bond. researchgate.net | An alternative route to the coumarin core. |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Useful for constructing the terpenoid side chain. |

| Friedel-Crafts Acylation | Acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. researchgate.net | A potential method for introducing side chains to the coumarin nucleus. |

| C-Alkylation | Alkylation of a carbon atom, often a carbanion, with an alkyl halide. | Key for attaching the terpenoid side chain to the coumarin core. |

Semi-Synthesis and Chemical Modification of Isolated Precursors

Semi-synthesis offers a more direct route to this compound derivatives by utilizing structurally related natural products as starting materials. This approach is particularly valuable when the complete synthesis of the target molecule is complex and low-yielding.

A recent study on the semi-synthesis of arylidene-based sesquiterpene coumarins from Ferula tunetana provides a relevant model. nih.govresearchgate.net In this work, the natural sesquiterpene coumarin coladonin was isolated and then chemically modified. nih.govresearchgate.net The key steps involved the oxidation of a hydroxyl group on the terpenoid side chain to a ketone, followed by a Claisen-Schmidt condensation with various aromatic aldehydes to generate a library of new derivatives. nih.govresearchgate.net

Applying a similar strategy to a precursor of this compound, if one could be isolated in sufficient quantities, would be a powerful tool for generating novel analogues. For example, if a precursor with a hydroxyl group on the terpenoid side chain were available, it could be oxidized and then subjected to a variety of olefination or condensation reactions to introduce new functionalities.

Rational Design and Synthesis of Novel this compound Analogues

The rational design of new this compound analogues is guided by structure-activity relationship (SAR) studies of other bioactive coumarins. nih.govnih.govdntb.gov.ua The goal is to modify specific parts of the molecule to enhance its biological activity, improve its pharmacokinetic properties, or probe its mechanism of action.

The coumarin scaffold is a "privileged structure" in medicinal chemistry, and its modification has been extensively studied. unimi.itmdpi.com Substitutions at various positions of the coumarin ring can have a significant impact on biological activity. bohrium.com

Modification at C3 and C4: The C3 and C4 positions of the coumarin ring are common sites for modification. unimi.it For instance, the introduction of small alkyl or aryl groups at these positions can influence the molecule's interaction with biological targets. ijcrt.org Various synthetic methods, including Knoevenagel and Pechmann condensations with modified starting materials, can be used to achieve these changes. mdpi.commdpi.com

Modification of the Benzene (B151609) Ring: The benzene part of the coumarin nucleus can also be modified by introducing electron-donating or electron-withdrawing groups. These changes can alter the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions with target proteins.

The terpenoid side chain of this compound is a key feature that likely contributes to its biological activity. Altering its length, flexibility, and functional groups can lead to analogues with different properties.

Chain Length Modification: The length of the terpenoid side chain can be varied by using different isoprenoid building blocks during the synthesis. researchgate.net For example, farnesyl or geranylgeranyl precursors could be used instead of a geranyl precursor to generate longer side chains.

Introduction of Functional Groups: Functional groups such as hydroxyls, epoxides, or halogens can be introduced into the terpenoid side chain through various synthetic transformations. nih.gov For example, Sharpless asymmetric epoxidation could be used to introduce a stereocontrolled epoxide, which could then be opened with various nucleophiles to generate a range of derivatives.

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds. mdpi.comresearchgate.netnih.gov This approach can be applied to the synthesis of this compound analogues to explore a wide range of structural diversity.

A solution-phase parallel synthesis approach has been successfully used to create a library of coumarin-thiazole derivatives. mdpi.comresearchgate.netnih.gov This strategy involved the synthesis of a core coumarin building block which was then reacted with a variety of amines to generate a library of amides. mdpi.comresearchgate.netnih.gov A similar approach could be envisioned for this compound, where a key intermediate is synthesized and then derivatized in a parallel fashion.

Ultrasound-assisted multicomponent reactions have also been employed for the combinatorial synthesis of coumarin hybrids, offering an efficient and environmentally friendly route to diverse scaffolds. acs.org DNA-encoded libraries (DEL) represent another advanced combinatorial technique that could be applied, allowing for the synthesis and screening of vast numbers of compounds. researchgate.net

Biosynthetic Pathways and Enzymology of Kayeassamin B

Elucidation of the Core Coumarin (B35378) Biosynthesis

The fundamental structure of all coumarins is a benzopyrone ring, which is derived from the phenylpropanoid pathway. wikipedia.orgasm.org This central metabolic route in plants begins with the amino acid phenylalanine. asm.org

The biosynthesis of the basic coumarin scaffold, specifically umbelliferone (B1683723) which is a common precursor for more complex coumarins, generally proceeds through the following key steps: asm.orgnih.gov

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. asm.org

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the para-position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. nih.gov

Activation to a Coenzyme A Thioester: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA. nih.gov This activation is a crucial step that prepares the molecule for subsequent ring-forming reactions.

Ortho-hydroxylation: A key branching point from other phenylpropanoid pathways (like those leading to lignin (B12514952) or flavonoids) is the ortho-hydroxylation of the cinnamoyl-CoA ester. frontiersin.org For the formation of umbelliferone, p-coumaroyl-CoA undergoes hydroxylation at the C2 position, catalyzed by a p-coumaroyl CoA 2'-hydroxylase (C2'H) . nih.govfrontiersin.org This enzyme is often a 2-oxoglutarate-dependent dioxygenase (2OGD). frontiersin.org

Isomerization and Lactonization: The resulting 2-hydroxy-cinnamoyl-CoA derivative undergoes a spontaneous or enzyme-catalyzed trans/cis isomerization of the side-chain double bond, which allows the newly introduced hydroxyl group to attack the thioester carbonyl, leading to the formation of the characteristic lactone ring of the coumarin scaffold. frontiersin.org

This sequence of reactions produces umbelliferone (7-hydroxycoumarin), a widely distributed simple coumarin that serves as a pivotal intermediate in the biosynthesis of a vast array of more complex derivatives, including furanocoumarins, pyranocoumarins, and prenylated coumarins like kayeassamin B. plos.orgnih.gov

Investigation of Prenylation/Geranylation Steps in this compound Formation

This compound is classified as a geranylated coumarin, meaning a 10-carbon geranyl group is attached to its core structure. nih.govnih.gov This modification is a critical step in its biosynthesis, significantly increasing its structural complexity and likely modulating its biological activity. The process of attaching such isoprenoid units is known as prenylation.

The geranyl moiety is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produces the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then condensed by geranyl diphosphate (B83284) (GPP) synthase to form the 10-carbon geranyl diphosphate (GPP).

The attachment of the geranyl group to the coumarin nucleus is catalyzed by a specific prenyltransferase (PT) . nih.gov Based on the structure of related compounds, the geranylation step in this compound biosynthesis likely involves the following:

Substrate: A hydroxylated coumarin precursor, such as a di- or tri-hydroxylated coumarin, serves as the acceptor molecule for the geranyl group.

Prenyl Donor: Geranyl diphosphate (GPP) acts as the donor of the 10-carbon prenyl chain. nih.govbioorganica.com.ua

Enzymatic Transfer: A geranyl-specific aromatic prenyltransferase catalyzes the electrophilic addition of the geranyl cation (derived from GPP) onto an electron-rich position of the coumarin's benzene (B151609) ring, typically ortho to a hydroxyl group. nih.gov

In many natural coumarins, prenylation occurs at the C6 or C8 positions. plos.orgnih.gov Following the initial geranylation, further enzymatic modifications, such as cyclizations, oxidations, or rearrangements of the geranyl side chain, can occur to yield the final, complex structures seen in nature. nih.govresearchgate.net

Identification and Characterization of Key Enzymes Involved in Biosynthesis

The biosynthesis of this compound relies on a specific set of enzymes, each catalyzing a distinct step. While the complete enzymatic pathway has not been elucidated specifically for this compound, the key enzyme classes can be inferred from extensive research on the biosynthesis of other coumarins. nih.govfrontiersin.orgsciopen.com

| Enzyme Class | Specific Enzyme Example | Role in Biosynthesis |

| Lyases | Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid. asm.org |

| Monooxygenases | Cinnamate 4-hydroxylase (C4H) | Catalyzes the para-hydroxylation of cinnamic acid. nih.gov |

| Ligases | 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid to its CoA thioester. nih.gov |

| Dioxygenases | p-coumaroyl CoA 2'-hydroxylase (C2'H) | Catalyzes the critical ortho-hydroxylation step, directing the pathway toward coumarin formation. frontiersin.org |

| Prenyltransferases (PTs) | Aromatic PT specific for GPP | Transfers the geranyl group from geranyl diphosphate (GPP) to the coumarin acceptor molecule. nih.gov |

The most crucial and often rate-limiting enzymes in the formation of complex coumarins are the hydroxylases that create the substitution pattern on the aromatic ring and the prenyltransferases that attach the isoprenoid side chains. Aromatic prenyltransferases are particularly important as they represent a major point of diversification in secondary metabolism. nih.gov These enzymes are typically membrane-bound and exhibit specificity for both the aromatic acceptor (the coumarin) and the prenyl diphosphate donor (e.g., DMAPP, GPP, or farnesyl diphosphate). nih.govpnas.org The identification and characterization of the specific GPP:coumarin prenyltransferase responsible for this compound's formation would be a key step in fully understanding its biosynthesis.

Comparative Analysis of Biosynthetic Routes for Related Coumarins

The biosynthetic pathway leading to this compound can be contextualized by comparing it to the formation of other known coumarins, particularly those with different types or patterns of prenylation.

Simple Prenylated Coumarins (e.g., Osthenol): The biosynthesis of osthenol (B192027) involves the transfer of a 5-carbon dimethylallyl group (from DMAPP) to umbelliferone. gla.ac.uk This represents a simpler version of the prenylation seen in this compound, utilizing the same core pathway but employing a different prenyl donor (DMAPP instead of GPP) and a DMAPP-specific prenyltransferase.

Furanocoumarins (e.g., Psoralen): These compounds also start from umbelliferone. The key step is prenylation with DMAPP, but this is followed by oxidative cleavage of the isoprenoid side chain and subsequent cyclization to form a five-membered furan (B31954) ring fused to the coumarin scaffold. plos.org This highlights how a prenylated intermediate can be further modified to create entirely different classes of coumarins.

Geranylated Coumarins in Citrus: Plants in the Citrus genus produce a variety of geranylated coumarins, such as auraptene. plos.org The biosynthesis involves a GPP-specific prenyltransferase that acts on a coumarin substrate. nih.gov The study of these pathways in Citrus has led to the identification of genes encoding for aromatic prenyltransferases, providing a model for the type of enzyme likely involved in this compound biosynthesis. pnas.org The diversity of geranylated coumarins in these plants often arises from the action of multiple specific prenyltransferases or from enzymes with broader substrate specificity. plos.org

The biosynthesis of this compound fits within a conserved framework of plant secondary metabolism, beginning with the phenylpropanoid pathway to generate a coumarin core. The diversification into its final unique structure is achieved through the action of specific hydroxylases and, most critically, a geranyl-specific prenyltransferase. The pathway shares its initial steps with a vast number of plant compounds but diverges at the prenylation step, highlighting the evolutionary importance of prenyltransferases in generating chemical diversity.

Mechanistic Investigations of Kayeassamin B S Biological Activities in Vitro Studies

Cellular Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Models

Kayeassamin B has been noted for its ability to induce apoptosis, a form of programmed cell death, in cancer cells. One study highlighted its activity in PANC-1 human pancreatic cancer cells, where it was shown to induce apoptosis at a concentration of 16 μM. This suggests that this compound can trigger the cellular machinery responsible for controlled cell death in this specific cancer model.

Despite this initial finding, detailed investigations into the precise molecular mechanisms governing this process are scarce. The subsequent subsections of this outline, which would typically detail the specifics of apoptosis induction, remain largely unexplored for this compound.

Investigation of Apoptosis Pathways (e.g., Caspase-Dependent Mechanisms, Extrinsic Pathway)

There is currently no specific information available in peer-reviewed literature detailing the investigation of apoptosis pathways, such as caspase-dependent mechanisms or the extrinsic pathway, in relation to this compound.

Analysis of DNA Fragmentation and Chromatin Condensation

Detailed analyses of DNA fragmentation and chromatin condensation, which are hallmark features of apoptosis, as a direct result of this compound treatment have not been specifically reported.

Modulation of Cell Cycle Progression (e.g., Sub-G1 Phase Accumulation)

Scientific literature does not currently contain specific studies on the modulation of cell cycle progression, including the accumulation of cells in the sub-G1 phase, by this compound.

Impact on Key Apoptotic Regulators (e.g., PARP Cleavage)

The impact of this compound on key apoptotic regulators, such as the cleavage of Poly (ADP-ribose) polymerase (PARP), has not been documented in available research.

Dose- and Time-Dependent Cytotoxicity Assessments in Cell Lines

While the cytotoxic potential of this compound has been acknowledged, comprehensive data from dose- and time-dependent cytotoxicity assessments in various cell lines are not publicly available. Therefore, no interactive data table can be generated at this time.

Enzyme Inhibition Profiles and Kinetic Studies

There is no information available in the scientific literature regarding the enzyme inhibition profiles or kinetic studies of this compound.

Inhibition of Testosterone 5α-Reductase: Kinetic and Mechanistic Aspects

There is currently no published research detailing the inhibitory effects of this compound on testosterone 5α-reductase. This enzyme is a critical target in the management of conditions such as benign prostatic hyperplasia and androgenic alopecia, as it is responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). nih.govresearchgate.net The study of potential inhibitors often involves determining the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki), which provides a measure of the inhibitor's potency. However, such kinetic data for this compound are absent from scientific databases and publications.

Inhibition of Aromatase Enzyme: Kinetic and Mechanistic Aspects

Similarly, the scientific literature lacks studies on the kinetic and mechanistic aspects of this compound's interaction with the aromatase enzyme. Aromatase, a member of the cytochrome P450 superfamily, is responsible for the conversion of androgens to estrogens and is a key therapeutic target in the treatment of hormone-dependent breast cancers. nih.gov Mechanistic studies of aromatase inhibitors typically involve detailed kinetic analyses to understand how the compound interacts with the enzyme's active site. researchgate.netresearchgate.net Without such studies, the potential of this compound as an aromatase inhibitor remains unknown.

Exploration of Other Molecular Targets and Signaling Pathways

Investigations into other potential molecular targets and signaling pathways affected by this compound are also not documented in the available scientific literature. While a related compound, kayeassamin A, has been shown to induce apoptosis in human leukemia cells through the activation of caspase-3 and caspase-8, these findings cannot be extrapolated to this compound without specific experimental evidence. nih.govresearchgate.net The exploration of a compound's broader molecular interactions is crucial for understanding its full pharmacological profile and identifying potential therapeutic applications and off-target effects.

Structure Activity Relationship Sar Studies of Kayeassamin B and Its Analogues

Identification of Essential Structural Features for Biological Potency

The core structure of Kayeassamin B and its analogues is a complex coumarin (B35378) scaffold. A key finding from the analysis of these compounds is the critical role of specific substituents on this scaffold in determining their anticancer potency.

A study that isolated and evaluated nine new coumarins, designated kayeassamins A-I, alongside nine known coumarins, revealed that this compound was among the most potent compounds. nih.govresearchgate.netimpactfactor.org It, along with kayeassamins A, D, E, and G, exhibited a preferential cytotoxicity (PC100) at a concentration of 1 µM against PANC-1 cells. nih.govresearchgate.netimpactfactor.org

The fundamental structure common to these potent kayeassamins is a 4-phenylcoumarin core with specific patterns of prenylation and geranylation. The presence and nature of these isoprenoid side chains, as well as the oxygenation pattern on the coumarin and phenyl rings, are thought to be the primary determinants of their biological activity.

Correlation between Substituent Modifications and Observed Activity Profiles

A comparative analysis of the structures of this compound and its less active analogues has provided valuable insights into the structural requirements for potent preferential cytotoxicity. The following data table summarizes the activity of this compound and a selection of its analogues against PANC-1 cancer cells.

| Compound | Preferential Cytotoxicity (PC100) against PANC-1 cells |

| This compound | 1 µM |

| Kayeassamin A | 1 µM |

| Kayeassamin D | 1 µM |

| Kayeassamin E | 1 µM |

| Kayeassamin G | 1 µM |

| Kayeassamin C | 4 µM |

| Mammea A/BC | 8 µM |

| Mammea A/AC | 16 µM |

| Mammea A/AA cyclo D | 32 µM |

| Kayeassamin H | 64 µM |

| Kayeassamin I | 64 µM |

| Theraphin B | 64 µM |

| Theraphin C | 64 µM |

| Mammea B/AC cyclo F | 64 µM |

| Deacetylmammea E/BA cyclo D | 32 µM |

| Mammea A/AC cyclo D | >256 µM |

Data sourced from Win et al., Bioorganic & Medicinal Chemistry, 2008. nih.govresearchgate.netimpactfactor.org

The data clearly indicates that minor structural modifications can lead to significant changes in biological activity. For instance, the high potency of this compound is attributed to its specific arrangement of prenyl and other alkyl groups on the coumarin framework. Variations in these side chains, as seen in the less active kayeassamins and other related known coumarins, result in a decrease in preferential cytotoxicity.

The order of potency observed for other related compounds was as follows: Kayeassamin F and Mammea B/AC at 2µM, Kayeassamin C at 4µM, Mammea A/BC at 8µM, Mammea A/AC at 16µM, and Mammea A/AA cyclo D and Deacetylmammea E/BA cyclo D at 32µM. impactfactor.org The least active compounds, with a PC100 of 64µM, included Kayeassamins H and I, a mixture of Theraphins B and C, and Mammea B/AC cyclo F. impactfactor.org Mammea A/AC cyclo D was found to be largely inactive, with a PC100 greater than 256µM. impactfactor.org

These findings underscore the importance of the nature and position of the substituents on the coumarin core for achieving high and selective anticancer activity.

Computational Chemistry Approaches to SAR (e.g., Molecular Docking, QSAR Modeling)

While specific computational studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of computational chemistry are widely applied to understand the SAR of coumarin derivatives.

Molecular Docking: This technique could be used to simulate the binding of this compound and its analogues to potential protein targets within cancer cells. By predicting the binding affinity and orientation of these compounds in the active site of a target protein, researchers can hypothesize which structural features are essential for effective interaction. For instance, the prenyl and geranyl groups of the highly active kayeassamins might be crucial for hydrophobic interactions within a binding pocket, while the oxygen-containing functionalities could form key hydrogen bonds.

The potent and selective anticancer activity of this compound and its closely related analogues highlights the therapeutic potential of natural products derived from Kayea assamica. Further SAR studies, incorporating synthetic analogues and computational modeling, will be instrumental in optimizing this promising natural scaffold for the development of novel anticancer agents.

Advanced Analytical Methodologies for Kayeassamin B Research

Quantitative Determination and Bioanalytical Method Development

The accurate quantification of kayeassamin B in various samples is fundamental for pharmacological and phytochemical studies. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques employed for this purpose.

Development of HPLC-UV/Vis Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely accessible method for the quantification of coumarins like this compound. mdpi.com The development of an effective HPLC-UV method involves several critical steps, including column selection, mobile phase optimization, and determination of the optimal detection wavelength.

For related coumarins isolated from botanical sources, reversed-phase columns, such as a Cosmosil 5C18-MS-II, are frequently used. researchgate.net A typical mobile phase might consist of a gradient mixture of an organic solvent, like acetonitrile (B52724) (CH3CN), and an aqueous solution containing a small percentage of an acid, such as acetic acid (AcOH), to ensure sharp peaks and good resolution. researchgate.netresearchgate.net Detection by UV is often set at a wavelength where the analyte exhibits maximum absorbance, for instance, 254 nm for many coumarin (B35378) compounds. researchgate.net

Method validation is a crucial aspect, ensuring the reliability of the data. This process involves evaluating linearity, precision, accuracy, and recovery. nih.govnih.gov Linearity is established by creating a calibration curve with known concentrations of the analyte, with a high coefficient of determination (r²) indicating a strong correlation. nih.gov

Table 1: Illustrative Parameters for HPLC-UV Method Development for Coumarins

| Parameter | Typical Condition/Value | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 1% aqueous Acetic Acid (90:10, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Column Temperature | Room Temperature (e.g., 25°C) | researchgate.net |

Application of LC-MS/MS for High-Sensitivity Detection in Complex Matrices

For detecting and quantifying this compound at very low concentrations, especially in complex biological matrices like plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov Its superior sensitivity and specificity allow for the reliable measurement of analytes even when present in trace amounts. biorxiv.org

The development of an LC-MS/MS method involves optimizing the chromatographic separation, the ionization source, and the mass spectrometric parameters. mdpi.com Electrospray ionization (ESI) is a common technique used for coumarins. nih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.govjapsonline.com

Validation of an LC-MS/MS method for bioanalytical applications is rigorous, assessing specificity, sensitivity (Lower Limit of Quantification, LLOQ), carry-over, matrix effect, accuracy, precision, and stability under various conditions. mdpi.comjapsonline.com

Table 2: Key Validation Parameters for LC-MS/MS Bioanalytical Methods

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). | japsonline.com |

| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). | japsonline.com |

| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. | japsonline.com |

| Matrix Effect | The influence of co-eluting, interfering substances on ionization. | Assessed to ensure no significant impact on quantification. | mdpi.com |

| Stability | Analyte stability in the biological matrix under different conditions. | Freeze-thaw, bench-top, long-term, and autosampler stability. | japsonline.com |

Sample Preparation Techniques for Complex Biological and Botanical Samples

The effective extraction of this compound from its source material is a critical prerequisite for accurate analysis. The choice of technique depends on the nature of the sample matrix.

For botanical samples, such as the flowers of Kayea assamica, the process often begins with extraction using a solvent. A 70% ethanol (B145695) (EtOH) solution has been used effectively to create an initial extract. nih.govnih.gov This is followed by fractionation using solvents of varying polarity, like chloroform (B151607) (CHCl3), to isolate compounds based on their solubility. nih.govnih.gov Further purification often involves chromatographic techniques such as column chromatography over silica (B1680970) gel or reversed-phase materials, and preparative HPLC. researchgate.netfrontiersin.org

For biological samples like plasma or serum, which are common in pharmacokinetic studies, the primary challenge is to remove proteins and other interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This has become a preferred method due to its high efficiency and ability to provide cleaner extracts. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. nih.govjapsonline.com

Purity Assessment and Stability Studies for Research Compounds

Ensuring the purity and stability of a research compound like this compound is essential for obtaining reliable and reproducible results in biological assays.

Purity assessment is typically performed using a combination of analytical techniques. HPLC is a primary tool, where the purity is often determined by the peak area percentage of the main compound relative to any impurities. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to confirm the structure and identify any potential contaminants. nih.govnih.gov

Stability studies are conducted to understand how the compound degrades under various conditions, which is crucial for defining proper storage and handling procedures. japsonline.com These studies, often guided by Quality by Design (QbD) principles, typically evaluate the compound's stability under different temperatures, humidity levels, and light exposure. brjac.com.br Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat), are also performed to identify potential degradation products and establish the stability-indicating nature of the analytical method. ijcce.ac.ir

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Kayeassamin A |

| This compound |

| Kayeassamin C |

| Kayeassamin D |

| Kayeassamin E |

| Kayeassamin F |

| Kayeassamin G |

| Kayeassamin H |

| Kayeassamin I |

| Theraphin A |

| Theraphin B |

| Theraphin C |

| Theraphin D |

| Mammeasin E |

| Mammeasin F |

| Surangin C |

| 2-hydroxyxanthone |

| 1,7-dihydroxyxanthone |

Future Perspectives and Academic Directions for Kayeassamin B Research

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To move beyond preliminary bioactivity screenings and elucidate the precise molecular mechanisms of kayeassamin B, the integration of "omics" technologies is paramount. These high-throughput approaches can provide a systems-level understanding of how this compound perturbs cellular networks.

Proteomics: The study of the entire protein complement of a cell or organism can reveal the direct targets and downstream signaling pathways affected by this compound. Future proteomics studies could involve treating cancer cell lines with this compound and subsequently analyzing changes in protein expression levels. Techniques like mass spectrometry-based quantitative proteomics could identify the upregulation or downregulation of proteins involved in key cellular processes such as apoptosis, cell cycle regulation, and stress responses. For instance, investigating the expression levels of proteins in the PI3K/Akt/mTOR signaling pathway, a pathway known to be modulated by other coumarins, could be a fruitful avenue. nih.gov

Metabolomics: This field focuses on the global profiling of small-molecule metabolites. thieme-connect.com Metabolomic analysis of cells or organisms treated with this compound can offer a snapshot of the metabolic state and reveal perturbations in key biochemical pathways. mdpi.comnih.gov For example, a metabolomics approach could determine if this compound affects cancer cell metabolism, such as glycolysis or glutaminolysis, which are often dysregulated in tumors. thieme-connect.com Non-targeted metabolomics can generate new hypotheses about the compound's mechanism of action by identifying unexpected metabolic shifts. rsc.org

The table below illustrates potential protein and metabolite markers that could be investigated in future omics studies on this compound, based on known effects of other coumarins.

| Omics Technology | Potential Markers for Investigation | Rationale/Hypothesized Role |

|---|---|---|

| Proteomics | Caspase-3, Caspase-8, PARP | Key executioners of apoptosis, a known effect of related coumarins like kayeassamin A. nih.gov |

| Proteomics | Cyclin D1, CDK4, p27 | Regulators of the G1/S phase of the cell cycle, which is often arrested by coumarins. mdpi.com |

| Proteomics | VEGFR-2 | A key receptor in angiogenesis, which is a target for some synthetic coumarin (B35378) derivatives. nih.gov |

| Metabolomics | Glucose, Lactate | Indicators of altered glycolytic activity (Warburg effect) in cancer cells. |

| Metabolomics | Choline-containing compounds | Changes in these metabolites have been observed in cancer cells in response to treatment. thieme-connect.com |

| Metabolomics | Reactive Oxygen Species (ROS) | Modulation of ROS levels is a known mechanism of action for several coumarins. nih.gov |

Development of Chemoinformatic Models for Predictive Biology

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery, enabling the prediction of biological activities and the rational design of new molecules. researchgate.netcas.org For this compound, these approaches can accelerate the exploration of its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), could be developed for a series of this compound analogues. researchgate.net By correlating the structural features of these molecules with their biological activity, these models can identify key chemical motifs responsible for the desired effects. This knowledge would guide the synthesis of new derivatives with potentially enhanced potency or selectivity. ni.ac.rsresearchgate.net

Molecular Docking: Computational docking studies can predict the binding modes of this compound with various protein targets. ni.ac.rs Based on the proteomics data, potential protein targets could be modeled, and docking simulations could reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-protein complex. This would provide structural insights into the mechanism of action and aid in the design of analogues that bind more effectively. eurekaselect.com

Predictive ADMET Modeling: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the early-stage evaluation of drug candidates. researchgate.net Applying these models to this compound and its virtual analogues would help to prioritize compounds with favorable drug-like properties for synthesis and further testing, saving time and resources.

The following table outlines a potential chemoinformatic workflow for future this compound research.

| Chemoinformatic Approach | Objective | Expected Outcome |

|---|---|---|

| QSAR Modeling | To identify the structural requirements for the biological activity of this compound analogues. | A predictive model that guides the design of more potent compounds. researchgate.netacs.org |

| Molecular Docking | To predict the binding interactions of this compound with its molecular targets. | A structural hypothesis for the mechanism of action. nih.gov |

| ADMET Prediction | To evaluate the drug-likeness of this compound and its potential analogues. | Prioritization of compounds with favorable pharmacokinetic and safety profiles for synthesis. researchgate.net |

Exploration of Synergistic Effects with Established Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance efficacy, reduce dosages, and overcome drug resistance. mfd.org.mk Investigating the synergistic potential of this compound with existing drugs is a promising research direction.

Studies on other coumarins have shown synergistic effects when combined with conventional chemotherapy agents like cisplatin (B142131) and doxorubicin. nih.govmdpi.com These combinations can lead to enhanced antiproliferative effects and the modulation of key signaling pathways. mdpi.com Future research on this compound could explore its interactions with a panel of approved anticancer drugs across various cancer cell lines. Isobolographic analysis is a standard method to determine whether the combined effect of two drugs is synergistic, additive, or antagonistic. mdpi.com

Furthermore, extracts from Mammea siamensis have demonstrated synergistic antibacterial effects when combined with certain antibiotics. researchgate.netresearchgate.net This suggests that this compound could also be investigated for its potential to enhance the efficacy of antibiotics against resistant bacterial strains.

Innovative Synthetic Methodologies for Accessing Diverse Analogue Space

While this compound is a natural product, its structural complexity may limit its availability from natural sources. The development of efficient and flexible synthetic routes is crucial for producing sufficient quantities for research and for creating a diverse library of analogues for structure-activity relationship studies.

The coumarin core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. researchgate.netjmchemsci.com More advanced, metal-catalyzed cross-coupling reactions have also been employed to create functionalized coumarins. mdpi.com Future synthetic efforts for this compound could focus on:

Total Synthesis: Developing a robust total synthesis of this compound would confirm its structure and provide a platform for generating analogues.

Late-Stage Functionalization: Methodologies that allow for the modification of the this compound scaffold in the later stages of the synthesis would be highly valuable for rapidly creating a diverse set of derivatives.

Combinatorial Chemistry: The use of combinatorial approaches, guided by chemoinformatic models, could lead to the efficient synthesis and screening of a large number of this compound analogues to identify compounds with improved properties. rhhz.net

The synthesis of structurally related coumarin derivatives has been shown to yield compounds with a range of biological activities, including antifungal and nematicidal properties. rhhz.netmdpi.com By exploring innovative synthetic strategies, the full therapeutic potential of the this compound scaffold can be unlocked. rsc.orgacs.org

Q & A

Q. Basic Research Focus

- Multi-modal spectroscopy : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural identity. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

- Purity assessment : Use HPLC-DAD/UV with a minimum of two orthogonal columns (e.g., C18 and HILIC) and spiked standards to rule out co-eluting impurities .

- Reference standards : For known derivatives, cite prior literature with comparable analytical conditions; for novel analogs, provide full synthetic and analytical protocols .

How can researchers resolve contradictions in pharmacological data for this compound across different studies?

Q. Advanced Research Focus

- Meta-analysis framework : Systematically compare experimental variables (e.g., cell lines, dosage regimes, assay endpoints) across studies. Use statistical tools like Cohen’s d to quantify effect size discrepancies .

- Mechanistic validation : Employ knock-out/knock-in models or siRNA silencing to isolate target pathways. For example, if anti-inflammatory activity varies, test NF-κB and MAPK pathway modulation in parallel .

- Data triangulation : Integrate transcriptomic, proteomic, and metabolomic datasets to identify confounding factors (e.g., off-target effects or metabolic instability) .

What advanced methodologies are suitable for investigating the structure-activity relationship (SAR) of this compound analogs?

Q. Advanced Research Focus

- In silico modeling : Use molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) to predict binding affinities and conformational stability. Validate with mutagenesis studies .

- High-throughput screening (HTS) : Design a library of derivatives with systematic substituent variations (e.g., halogenation, alkyl chain elongation). Apply multivariate analysis to identify critical pharmacophores .

- Synergistic assays : Test combinatorial effects with co-administered drugs (e.g., cisplatin in cancer models) using Chou-Talalay synergy indices .

How can theoretical frameworks guide the exploration of this compound’s mechanism of action?

Q. Theoretical/Methodological Focus

- Link to established theories : Anchor hypotheses to pathways like oxidative stress modulation or epigenetic regulation. For example, use the "free radical scavenging" theory to design ROS-specific assays .

- Dynamic systems modeling : Develop kinetic models (e.g., COPASI) to simulate dose-response relationships and predict metabolite interactions .

- Iterative hypothesis testing : Formulate competing mechanistic models (e.g., direct enzyme inhibition vs. allosteric modulation) and disprove alternatives via targeted experiments .

What strategies ensure reproducibility in in vivo studies of this compound?

Q. Methodological Focus

- Standardized protocols : Adopt ARRIVE guidelines for animal studies, including blinding, randomization, and power analysis to determine sample sizes .

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Include positive controls (e.g., reference drugs with known PK profiles) .

- Data transparency : Publish raw datasets (e.g., survival curves, histopathology images) in repositories like Figshare or Zenodo, with metadata aligned with FAIR principles .

How should researchers address gaps in the ecological or biosynthetic origins of this compound?

Q. Advanced Interdisciplinary Focus

- Genomic mining : Use PCR-based cloning or metagenomic sequencing to identify biosynthetic gene clusters in source organisms (e.g., endophytic fungi). Compare with homologous pathways in related species .

- Isotopic labeling : Trace C-labeled precursors in fermentation cultures to elucidate biosynthetic pathways via NMR or MALDI-TOF imaging .

- Ecological surveys : Conduct field studies to correlate compound abundance with environmental variables (pH, temperature) using GIS-based spatial analysis .

What statistical approaches are robust for analyzing dose-dependent toxicity data of this compound?

Q. Advanced Analytical Focus

- Probit analysis : Calculate LD/EC values with 95% confidence intervals using nonlinear regression models (e.g., GraphPad Prism) .

- Benchmark dose (BMD) modeling : Identify toxicity thresholds for regulatory endpoints, ensuring compliance with OECD guidelines .

- Machine learning integration : Train random forest or SVM models on multi-parametric toxicity data (e.g., organ-specific histopathology scores) to predict in vivo outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.